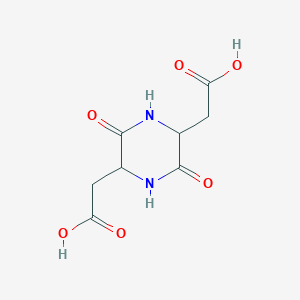![molecular formula C11H11Cl2NO4 B15095364 beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- CAS No. 927997-58-8](/img/structure/B15095364.png)
beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a synthetic compound that combines the properties of beta-alanine and dichlorophenoxyacetic acid Beta-alanine is a naturally occurring beta amino acid, while dichlorophenoxyacetic acid is a chlorinated derivative of phenoxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- typically involves the reaction of beta-alanine with 2,5-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the dichlorophenoxyacetyl group.
2,5-Dichlorophenoxyacetic Acid: A chlorinated derivative of phenoxyacetic acid, used as a herbicide and plant growth regulator.
N-Acetyl-beta-alanine: A derivative of beta-alanine with an acetyl group, used in various biochemical applications.
Uniqueness
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenoxyacetyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
927997-58-8 |
|---|---|
Molecular Formula |
C11H11Cl2NO4 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-[[2-(2,5-dichlorophenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c12-7-1-2-8(13)9(5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
InChI Key |
XZXMFLVFBLVBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


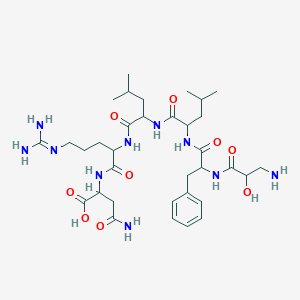
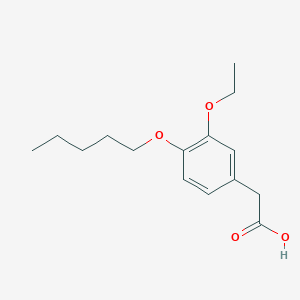
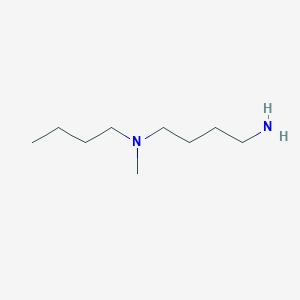
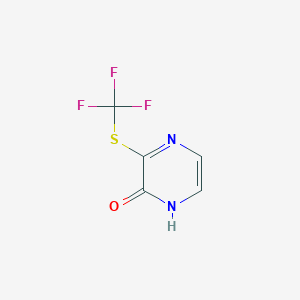
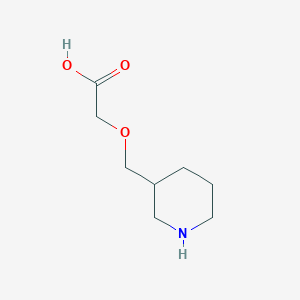
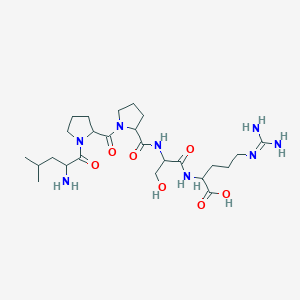
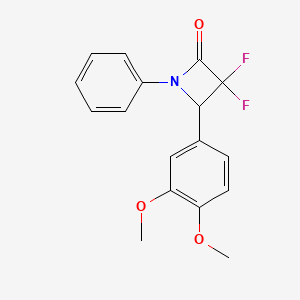
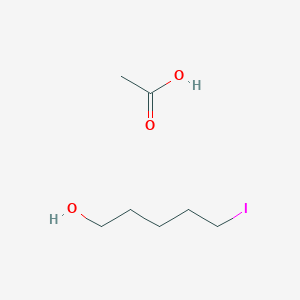
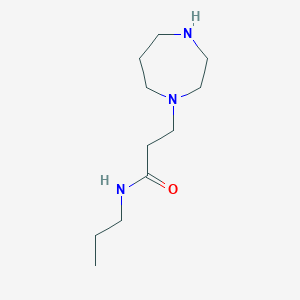
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
